![molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include the reduction of oxidative stress, the inhibition of inflammation, the modulation of neurotransmitter systems, and the inhibition of cell death pathways. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for therapeutic use. Another area of interest is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide on brain function and behavior. Additionally, the potential use of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide as a tool for studying the role of neurotransmitter systems in various diseases, such as addiction and neurodegenerative disorders, warrants further investigation. Finally, the development of new methods for administering N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, such as nanoparticle-based delivery systems, may help to overcome some of the current limitations of the compound.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide involves several steps, including the condensation of 4-methoxybenzoyl chloride with 4-methylphthalic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final step involves the reaction of the resulting intermediate with 4-amino-N-methylphthalazine to yield N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. In Parkinson's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function. In Alzheimer's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the pathogenesis of the disease. In drug addiction, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBEZGGKOWWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.